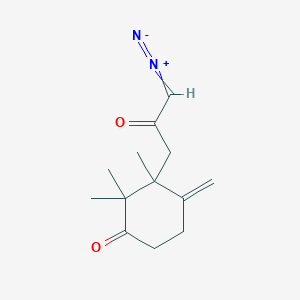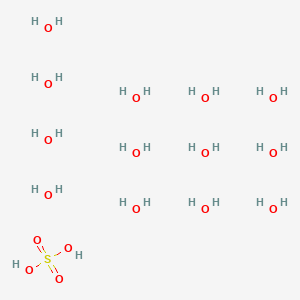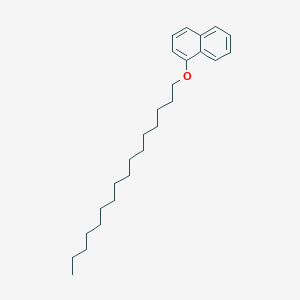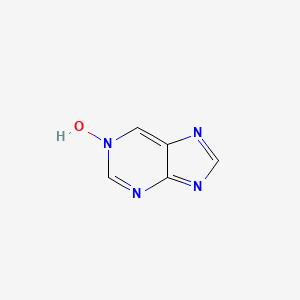
9H-Purine, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Purine, 1-oxide is a derivative of purine, a heterocyclic aromatic organic compound. Purine itself is a fundamental structure in biochemistry, forming the backbone of important biomolecules such as DNA and RNA. The 1-oxide derivative introduces an oxygen atom into the purine ring, which can significantly alter its chemical properties and biological activities.
Méthodes De Préparation
The synthesis of 9H-Purine, 1-oxide typically involves the oxidation of purine. One common method is the use of hydrogen peroxide as an oxidizing agent under acidic conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
9H-Purine, 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can revert the compound back to purine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
9H-Purine, 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and as a probe for understanding purine metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of cancer and other diseases.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 9H-Purine, 1-oxide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes involved in purine metabolism, potentially inhibiting their activity. This can lead to alterations in cellular processes such as DNA replication and repair. The compound may also affect signaling pathways by interacting with purine receptors.
Comparaison Avec Des Composés Similaires
9H-Purine, 1-oxide can be compared with other purine derivatives such as:
Adenine: A fundamental component of DNA and RNA.
Guanine: Another essential nucleobase in DNA and RNA.
Xanthine: A purine derivative involved in the metabolism of nucleic acids.
Hypoxanthine: An intermediate in the degradation of adenine and guanine. The uniqueness of this compound lies in its oxidized state, which imparts different chemical and biological properties compared to its non-oxidized counterparts.
Propriétés
Numéro CAS |
332875-28-2 |
|---|---|
Formule moléculaire |
C5H4N4O |
Poids moléculaire |
136.11 g/mol |
Nom IUPAC |
1-hydroxypurine |
InChI |
InChI=1S/C5H4N4O/c10-9-1-4-5(8-3-9)7-2-6-4/h1-3,10H |
Clé InChI |
TUUQUSLFBYMDFB-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=NC=N2)N=CN1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one](/img/structure/B14249767.png)
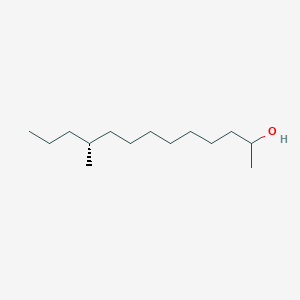
![4-[Dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate](/img/structure/B14249789.png)


![3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid](/img/structure/B14249806.png)
![Benzenamine, 2-[(2-ethylhexyl)thio]-](/img/structure/B14249812.png)

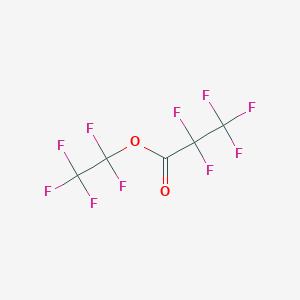
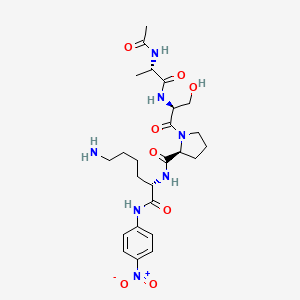
![[(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249829.png)
